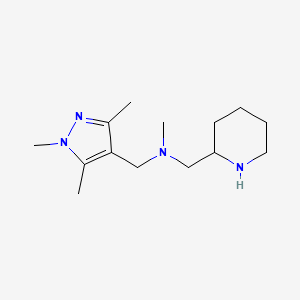
2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Dimetil-1H-imidazol-2-il)morfolina es un compuesto heterocíclico que presenta anillos tanto de imidazol como de morfolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-(4,5-Dimetil-1H-imidazol-2-il)morfolina normalmente implica la ciclización de amido-nitrilos. Un método involucra la reacción de 4,5-dimetilimidazol con morfolina bajo condiciones específicas. Las condiciones de reacción son suaves, permitiendo la inclusión de varios grupos funcionales .
Métodos de producción industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados. La síntesis generalmente sigue rutas similares a los métodos de laboratorio, con optimizaciones para escala, rendimiento y rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones: 2-(4,5-Dimetil-1H-imidazol-2-il)morfolina puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El anillo de imidazol puede ser oxidado bajo condiciones específicas.
Reducción: El compuesto puede ser reducido usando agentes reductores comunes.
Sustitución: Tanto el anillo de imidazol como el de morfolina pueden participar en reacciones de sustitución.
Reactivos y condiciones comunes:
Oxidación: Reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Agentes halogenantes o nucleófilos bajo condiciones apropiadas.
Productos principales: Los productos principales formados dependen de las reacciones y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de N-imidazol, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos de imidazol o morfolina .
4. Aplicaciones en investigación científica
2-(4,5-Dimetil-1H-imidazol-2-il)morfolina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades anticancerígenas y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales y catalizadores.
Aplicaciones Científicas De Investigación
2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
El mecanismo de acción de 2-(4,5-Dimetil-1H-imidazol-2-il)morfolina implica su interacción con objetivos moleculares específicos. El anillo de imidazol puede unirse a iones metálicos, influyendo en varias vías bioquímicas. El anillo de morfolina puede interactuar con membranas biológicas, afectando la permeabilidad y función celular .
Compuestos similares:
- 2-(4,5-Dimetil-1-(fenilamino)-1H-imidazol-2-iltio)-N-(tiazol-2-il)acetamida
- 4,5-Dimetil-1H-imidazol-2-tiona
Comparación: 2-(4,5-Dimetil-1H-imidazol-2-il)morfolina es única debido a la presencia de ambos anillos de imidazol y morfolina, que confieren propiedades químicas y biológicas distintas. Compuestos similares pueden carecer de uno de estos grupos funcionales, lo que resulta en diferente reactividad y aplicaciones .
Comparación Con Compuestos Similares
- 2-(4,5-Dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazole-2-yl)acetamide
- 4,5-Dimethyl-1H-imidazole-2-thione
Comparison: 2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine is unique due to the presence of both imidazole and morpholine rings, which confer distinct chemical and biological properties. Similar compounds may lack one of these functional groups, resulting in different reactivity and applications .
Propiedades
Fórmula molecular |
C9H15N3O |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-(4,5-dimethyl-1H-imidazol-2-yl)morpholine |
InChI |
InChI=1S/C9H15N3O/c1-6-7(2)12-9(11-6)8-5-10-3-4-13-8/h8,10H,3-5H2,1-2H3,(H,11,12) |
Clave InChI |
KLQXMVMPRGBFDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)C2CNCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)











